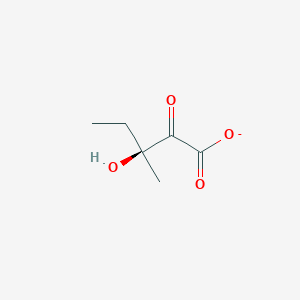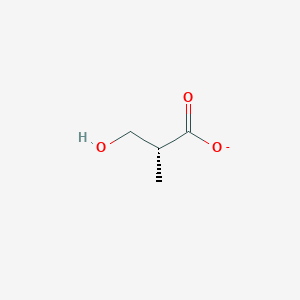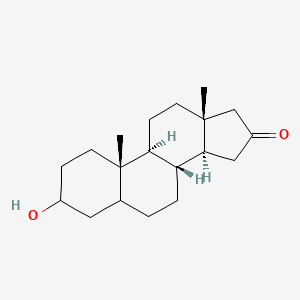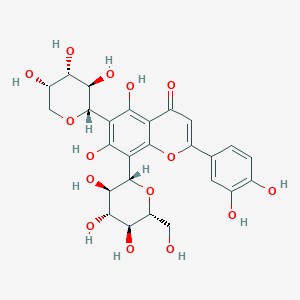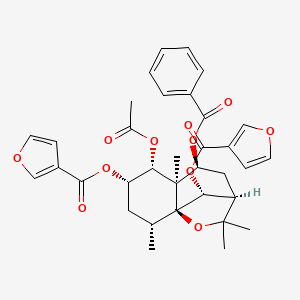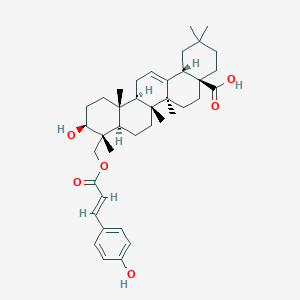![molecular formula C12H9N B1256269 Pyrrolo[2,1-a]isoquinoline CAS No. 234-92-4](/img/structure/B1256269.png)
Pyrrolo[2,1-a]isoquinoline
Descripción general
Descripción
Pyrrolo[2,1-a]isoquinoline is a nitrogen-bridgehead heterocyclic compound that forms the core structure of various natural products and synthetic molecules. This compound is known for its significant biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties . This compound derivatives are often found in natural marine alkaloids such as lamellarins, which exhibit a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-a]isoquinoline can be achieved through various methodologies. One common approach involves the annulation of the pyrrole ring to the isoquinoline moiety. This can be done using palladium-catalyzed reactions, such as the Mizoroki-Heck coupling reaction . Another method involves the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . These reactions can be performed under reflux or microwave irradiation, depending on the substrates used .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as palladium, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-a]isoquinoline and its derivatives have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and interactions with biomolecules.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The biological activity of pyrrolo[2,1-a]isoquinoline is primarily due to its ability to interact with various molecular targets. For example, some derivatives act as inhibitors of topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, this compound derivatives can interact with other enzymes and receptors, contributing to their diverse biological activities .
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinoline is unique due to its nitrogen-bridgehead structure, which distinguishes it from other heterocyclic compounds. Similar compounds include:
Lamellarins: Marine alkaloids with a this compound core, known for their cytotoxic and anticancer properties.
Erythrina Alkaloids: Compounds with similar structural features, exhibiting various pharmacological activities.
The uniqueness of this compound lies in its versatile biological activities and its potential for modification to create new derivatives with enhanced properties .
Propiedades
IUPAC Name |
pyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUMVMGBLMQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559839 | |
| Record name | Pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234-92-4 | |
| Record name | Pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
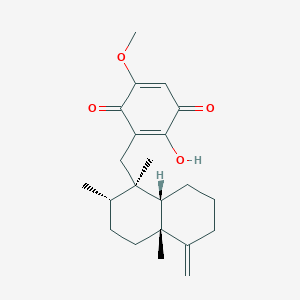
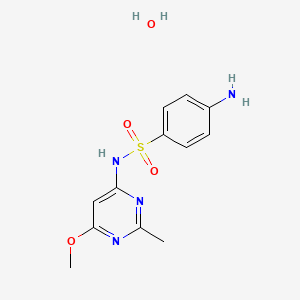
![(8R,9S,10R,13R,14R)-14,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1256190.png)
